molecular formula C13H14N2O2 B1627656 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 62813-09-6

2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1627656
CAS RN: 62813-09-6
M. Wt: 230.26 g/mol
InChI Key: POAZMSVKCTYEPJ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione, also known as P7C3, is a small molecule that has been studied for its neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, it has been the subject of numerous studies investigating its potential as a treatment for neurodegenerative diseases.

Scientific Research Applications

Enantiospecific Synthesis

A highly enantiospecific, azide-free synthesis approach for (−)-(R)- and (+)-(S)-piperidin-3-ol, derived from the structure of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione, showcases its utility in producing enantiomerically pure compounds. This methodology involves the enantiospecific ring openings of enantiomerically pure (R)- and (S)-2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-diones, highlighting its significant role in synthetic organic chemistry for generating optically active piperidine derivatives in excellent yield M. S. Babu et al., 2014.

Molecular Docking and Cytotoxicity Investigation

Another critical application involves the synthesis of a Mannich base molecule, 2-(piperidin-1-ylmethyl)isoindoline-1,3-dione, using a Mannich base condensation reaction. This compound has been subjected to molecular geometry optimization, vibrational frequency assignments, and extensive computational analyses to understand its interactions at the molecular level. Its potential was further explored through molecular docking studies and cytotoxic activity evaluation, indicating its significance in medicinal chemistry research for drug design and cancer therapy K. S. Devi et al., 2021.

Anti-Mycobacterial and Cytotoxic Evaluation

The compound's framework has been utilized in the development of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines, which were assessed for their anti-mycobacterial activities. A particular derivative showcased potent and non-cytotoxic properties against Mycobacterium tuberculosis, illustrating the compound's relevance in addressing infectious diseases and its potential for therapeutic application A. Rani et al., 2019.

Conformational Switching and Radical Cyclization

Research into the radical cyclization of 1-(2-bromophenylamino)cyclohexanecarbonitriles and 4-(2-bromophenylamino)-4-piperidinecarbonitriles demonstrates the synthetic versatility of 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione derivatives. This process yields spiro[2H-indole-2-cyclohexan]-3(1H)-imines and spiro[2H-indole-2,4'-piperidin]-3(1H)-imines, contributing to the field of organic chemistry by offering new pathways for the synthesis of complex nitrogen-containing heterocycles R. Sulsky et al., 1999.

properties

IUPAC Name

2-piperidin-3-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZMSVKCTYEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601584
Record name 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione

CAS RN

62813-09-6
Record name 2-(Piperidin-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g. of 3-aminopiperidine and 29.6 g. of phthalic anhydride is heated at 150° C. for 30 minutes. This mixture which contains 1-(2-carboxybenzoyl)-3-phthalimidopiperidine is heated at reflux with 500 ml. of 6N hydrochloric acid for two hours. The aqueous phase is extracted with ether and then concentrated in vacuo. The residue is extracted with dilute aqueous sodium hydroxide solution and methylene chloride. The organic phase is dried and concentrated in vacuo to give 3-phthalimidopiperidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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